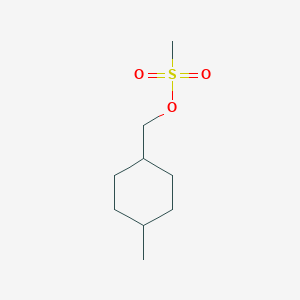
(3-Bromo-4-methyl-5-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, methyl, and nitro groups, and a methanol group is attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methyl-5-nitrophenyl)methanol typically involves the bromination of 4-methyl-5-nitrophenol followed by a reduction reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a suitable solvent like chloroform or acetic acid . The reduction step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and reduction steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
化学反応の分析
Types of Reactions
(3-Bromo-4-methyl-5-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-methyl-5-nitrobenzaldehyde or 3-Bromo-4-methyl-5-nitrobenzoic acid.
Reduction: 3-Bromo-4-methyl-5-aminophenylmethanol.
Substitution: Compounds like 3-Amino-4-methyl-5-nitrophenylmethanol or 3-Thio-4-methyl-5-nitrophenylmethanol.
科学的研究の応用
(3-Bromo-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-Bromo-4-methyl-5-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(3-Bromo-5-nitrophenyl)methanol: Similar structure but lacks the methyl group.
(4-(Bromomethyl)phenyl)methanol: Similar structure but lacks the nitro group.
(3-Bromo-4-methylphenyl)methanol: Similar structure but lacks the nitro group.
Uniqueness
(3-Bromo-4-methyl-5-nitrophenyl)methanol is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChIキー |
ROYXJGQEOBWMQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


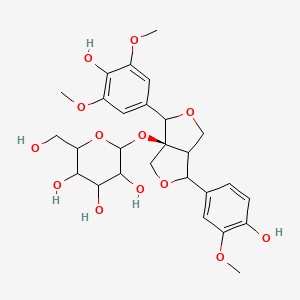


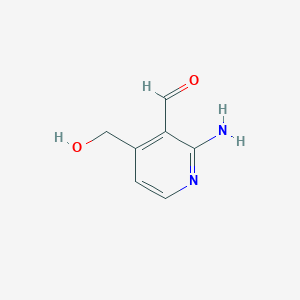
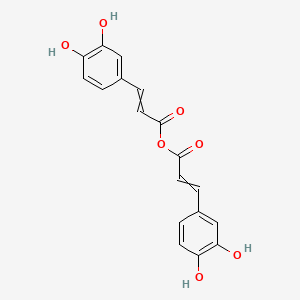
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
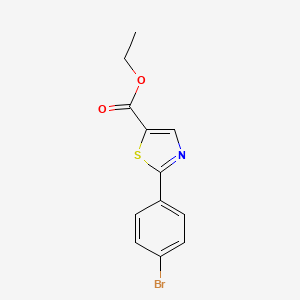
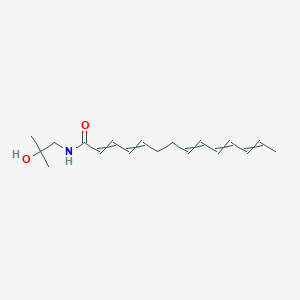

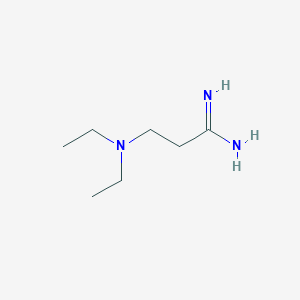
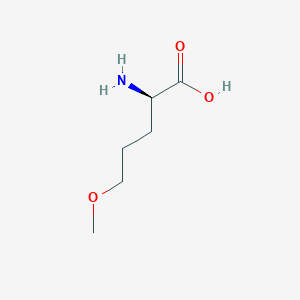

![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)
